molecular formula C27H26N2O3S2 B2619687 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-43-5

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2619687
CAS No.: 866866-43-5
M. Wt: 490.64
InChI Key: KZHAMMYFRRIPLL-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzoyl and benzenesulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the N2-(2,6-diethylphenyl) group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzoyl or sulfonyl groups, potentially leading to the formation of alcohols or thiols.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-3-(benzenesulfonyl)thiophene-2,4-diamine
  • N2-(2,6-Diethylphenyl)thiophene-2,4-diamine

Uniqueness

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,6-DIETHYLPHENYL)THIOPHENE-2,4-DIAMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzoyl and benzenesulfonyl groups, along with the N2-(2,6-diethylphenyl) moiety, makes it distinct from other thiophene derivatives.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-3-18-14-11-15-19(4-2)23(18)29-27-26(34(31,32)21-16-9-6-10-17-21)22(28)25(33-27)24(30)20-12-7-5-8-13-20/h5-17,29H,3-4,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHAMMYFRRIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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